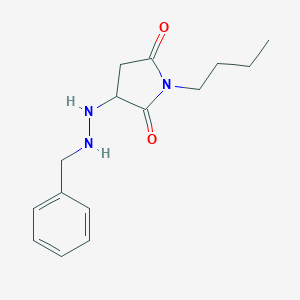![molecular formula C18H25F3N2O2 B241462 N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, its potential as a research tool has been recognized in recent years.
Wirkmechanismus
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide acts as a partial agonist of the 5-HT1B and 5-HT2C receptors, which are G protein-coupled receptors that bind to serotonin. The activation of these receptors leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, as well as an increase in the release of serotonin. This results in a range of physiological and behavioral effects, including vasoconstriction, appetite suppression, and mood modulation.
Biochemical and Physiological Effects
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been shown to have a range of biochemical and physiological effects, including:
- Vasoconstriction: N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been shown to cause constriction of blood vessels, which may contribute to its potential as a therapeutic target for migraine.
- Appetite suppression: N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been shown to decrease food intake in animal studies, which suggests its potential as a treatment for obesity.
- Mood modulation: N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been shown to have both anxiogenic and anxiolytic effects in animal studies, which suggests its potential as a treatment for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has several advantages as a research tool, including its selectivity for the 5-HT1B and 5-HT2C receptors, which allows for the investigation of specific signaling pathways. However, N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide also has limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the research on N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide, including:
- Investigation of the role of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide in the regulation of circadian rhythms and sleep.
- Development of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide analogs with improved selectivity and efficacy.
- Investigation of the potential of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide as a therapeutic target for neurological and psychiatric disorders.
- Investigation of the potential of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide as a tool for the study of serotonin signaling in the cardiovascular system.
Conclusion
In conclusion, N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide is a synthetic compound that has potential as a research tool for investigating the role of serotonin receptors in various physiological and pathological processes. Its selectivity for the 5-HT1B and 5-HT2C receptors allows for the investigation of specific signaling pathways, but careful dosing is required to avoid toxicity. Future research on N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide may lead to the development of new therapeutic targets for neurological and psychiatric disorders, as well as a better understanding of serotonin signaling in the cardiovascular system.
Synthesemethoden
The synthesis of N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide involves the reaction of 1-benzylpiperazine with trifluoromethylphenylacetic acid chloride in the presence of a base. The resulting product is then reacted with pentanoyl chloride to form N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide. The purity of the final product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has been used in scientific research to investigate the role of serotonin receptors in various physiological and pathological processes. Specifically, N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide is a selective agonist of the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide has also been used to study the effects of serotonin on the cardiovascular system, as well as its potential as a therapeutic target for migraine and other neurological disorders.
Eigenschaften
Produktname |
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide |
|---|---|
Molekularformel |
C18H25F3N2O2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide |
InChI |
InChI=1S/C18H25F3N2O2/c1-3-5-7-15(24)22-17(23-16(25)8-6-4-2)13-9-11-14(12-10-13)18(19,20)21/h9-12,17H,3-8H2,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
QZBGUSCXLLBKCC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)CCCC |
Kanonische SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[(4-tert-butylbenzoyl)amino]propanoate](/img/structure/B241381.png)


![4-[4-(allyloxy)benzoyl]-5-(4-bromophenyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241389.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)


![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
